

An In-depth Technical Guide to α -Irone (CAS: 79-69-6)

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Compound of Interest

Compound Name: *alpha-Irone*

Cat. No.: *B1206951*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-Irone (α -Irone), a naturally occurring methyl ketone and a key constituent of the fragrance of iris oil, presents a molecule of interest beyond its traditional use in the fragrance and flavor industries.[1][2] Structurally, it is a methylated derivative of alpha-ionone.[3] This guide provides a comprehensive technical overview of α -Irone, consolidating its physicochemical properties, synthesis and analysis protocols, and exploring its potential biological activities. Particular attention is given to the signaling pathways of the structurally analogous compound, α -ionone, which suggests potential avenues of research for α -Irone in oncology and other therapeutic areas. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this molecule.

Physicochemical Properties

Alpha-Irone is a colorless to pale yellow liquid with a characteristic soft, warm, and violet-like odor.[4][5] Its key physicochemical properties are summarized in Table 1 for ease of reference.

Property	Value	Reference(s)
CAS Number	79-69-6	[4][6]
Molecular Formula	C ₁₄ H ₂₂ O	[6][7]
Molecular Weight	206.32 g/mol	[6][7][8]
Appearance	Colorless to pale yellow liquid	[4][5]
Density	0.931 - 0.939 g/mL at 20-25°C	[4][6][9]
Boiling Point	110-112°C at 3.00 mm Hg	[4][8]
Melting Point	< 25°C	[8]
Flash Point	131°C (267.8°F)	[6]
Refractive Index	1.497 - 1.503 at 20°C	[4][6]
Solubility	Soluble in organic solvents; limited solubility in water (110 mg/L at 20°C)	[5][8]
Vapor Pressure	0.00397 mmHg at 20°C	[6]
logP	>3.80	[6]

Biological Activity and Signaling Pathways

While α -Irone is well-established as a fragrance and flavoring agent, its potential pharmacological activities are an emerging area of interest.[8] Due to limited direct research on α -Irone's specific signaling pathways, this section draws parallels from its close structural analog, α -ionone, to propose potential mechanisms of action that warrant further investigation.

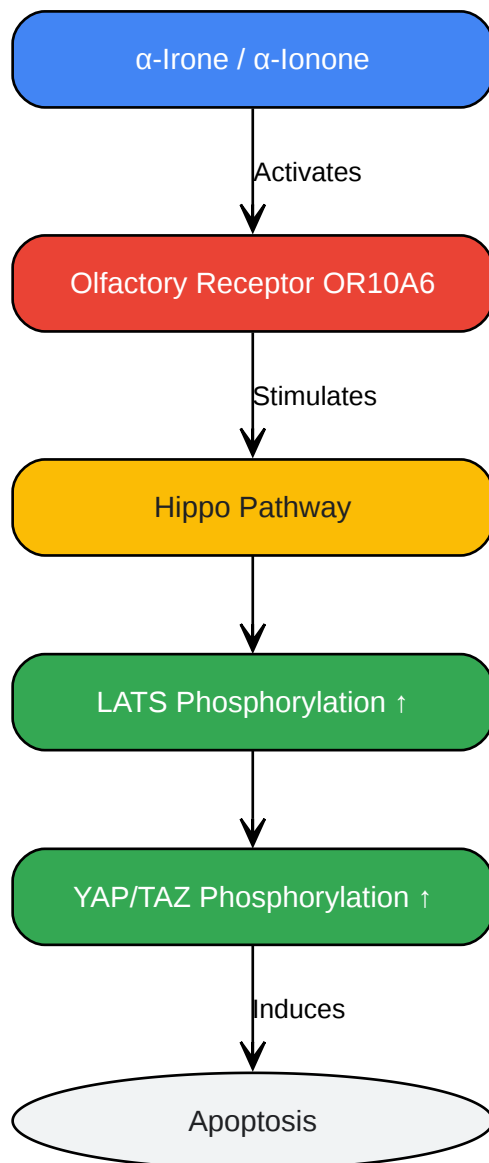
Potential Anti-Cancer Activity: The Hippo Signaling Pathway

Recent studies on α -ionone have elucidated a significant anti-cancer mechanism in squamous cell carcinoma.[5][6] It has been demonstrated that α -ionone acts as an agonist for the ectopic olfactory receptor OR10A6.[4] Activation of this receptor initiates a signaling cascade that stimulates the Hippo pathway, a critical regulator of cell proliferation and apoptosis.[4][6]

The proposed signaling cascade is as follows:

- Receptor Activation: α -ionone binds to and activates the G-protein coupled olfactory receptor OR10A6 on the surface of cancer cells.[4]
- Hippo Pathway Stimulation: This activation leads to the increased phosphorylation of key proteins in the Hippo pathway: Large Tumor Suppressor Kinase (LATS), Yes-Associated Protein (YAP), and Transcriptional Coactivator with PDZ-binding Motif (TAZ).[4][6]
- Induction of Apoptosis: The phosphorylation of YAP and TAZ prevents their translocation to the nucleus, thereby inhibiting their function as transcriptional co-activators for genes that promote cell proliferation and survival.[4][6] This ultimately leads to apoptosis, or programmed cell death, of the cancer cells.[4][5]

Given that α -Irone is a methyl derivative of α -ionone, it is plausible that it may share the ability to activate OR10A6 or other related olfactory receptors, thereby inducing a similar anti-proliferative and pro-apoptotic effect. This presents a compelling hypothesis for drug development professionals.

Potential Signaling Pathway of α -Irone (via α -Ionone Analogy)[Click to download full resolution via product page](#)Potential α -Irone anti-cancer signaling pathway.

Other Potential Activities

Literature on ionones suggests other potential biological activities, including anti-inflammatory and antimicrobial effects, although the specific mechanisms are less defined.[10] These

properties may be attributed to the modulation of inflammatory mediators or direct interaction with microbial cell structures. Further research is required to substantiate these activities for α -Irone and elucidate the underlying signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of α -Irone, as well as a general protocol for investigating its potential anti-cancer activity, based on methods used for α -ionone.

Synthesis of α -Irone from α -Ionone

This protocol describes a multi-step synthesis of α -Irone starting from α -ionone, involving a Grignard reaction followed by epoxidation and rearrangement.

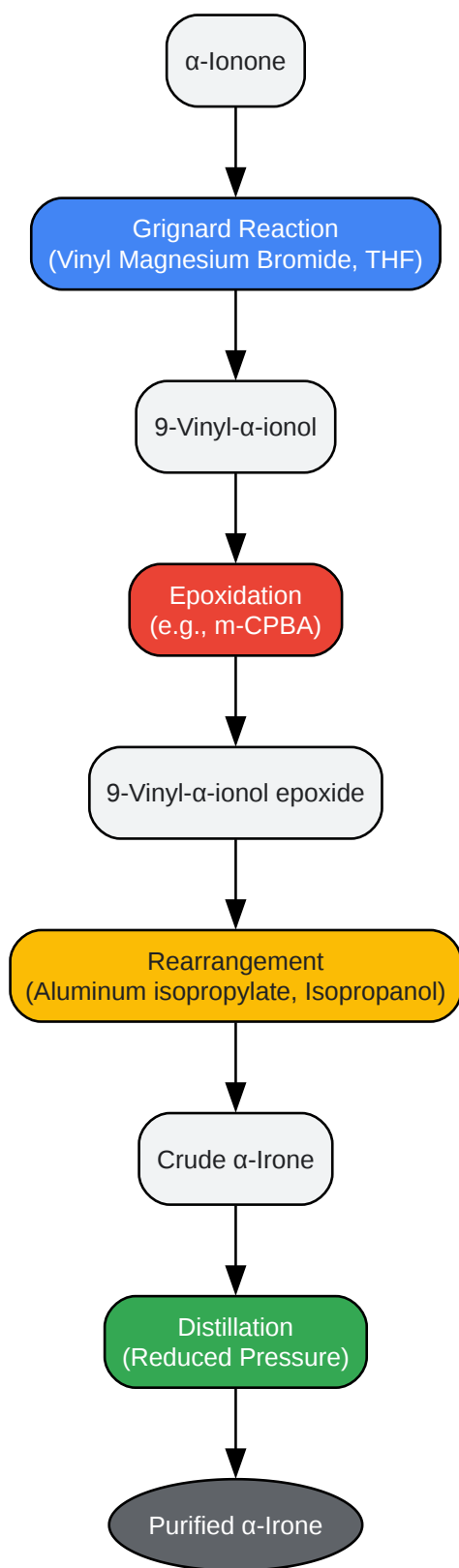
Materials:

- α -ionone
- Magnesium shavings
- Vinyl bromide
- Tetrahydrofuran (THF), anhydrous
- Aluminum isopropylate
- Isopropanol
- Reagents for epoxidation (e.g., m-CPBA)
- Standard work-up reagents (e.g., saturated ammonium chloride, ether, sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

- Grignard Reaction:

- Prepare a Grignard reagent from magnesium shavings and vinyl bromide in anhydrous THF.[\[11\]](#)
- Cool the Grignard solution to 0°C.
- Slowly add a solution of α -ionone (0.26 mol) in THF to the Grignard reagent, maintaining the temperature between 15°C and 20°C.[\[11\]](#)
- Stir the mixture at room temperature for 3 hours.[\[11\]](#)
- Work-up the reaction, typically by quenching with saturated ammonium chloride solution and extracting with ether. The organic layers are then washed, dried, and concentrated to yield crude 9-vinyl- α -ionol.[\[11\]](#)
- Epoxidation:
 - Perform an epoxidation on the crude 9-vinyl- α -ionol using a suitable oxidizing agent (e.g., m-CPBA) to obtain the corresponding epoxide.[\[11\]](#)
- Rearrangement and Final Product Formation:
 - Dissolve the crude epoxide and aluminum isopropylate in isopropanol.[\[11\]](#)
 - The mixture is processed to yield a crude product containing α -Irone.[\[11\]](#)
- Purification:
 - Purify the crude product by distillation under reduced pressure (e.g., using a Widmer column) to obtain α -Irone.[\[11\]](#)



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Workflow for the synthesis of α-Irone.

Analytical Methods

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for terpene analysis (e.g., HP-1 methyl siloxane, 30 m x 320 μm x 1.00 μm).[\[12\]](#)

GC Conditions:

- Carrier Gas: Helium.[\[12\]](#)
- Injection Mode: Splitless.[\[12\]](#)
- Injector Temperature: 250°C.[\[12\]](#)
- Oven Program: Initial temperature of 70°C for 2 minutes, then ramp to 270°C at a rate of 20°C/min.[\[12\]](#)

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Mass Range: 40-500 amu.[\[12\]](#)

Sample Preparation:

- Dissolve the α -Irone sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
- Inject an appropriate volume (e.g., 1 μL) into the GC-MS.

Instrumentation:

- HPLC system with a UV detector.
- Reverse-phase C18 column (e.g., Newcrom R1).[\[8\]](#)

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maximum of α -Irone.
- Column Temperature: Ambient or controlled (e.g., 30°C).

Sample Preparation:

- Prepare a stock solution of α -Irone in the mobile phase or a compatible solvent like methanol.
- Prepare a series of working standards by diluting the stock solution.
- Filter all samples and standards through a 0.45 μ m filter before injection.[13]

Protocol for In Vitro Anti-Cancer Activity Screening

This protocol is adapted from studies on α -ionone and can be used to evaluate the anti-proliferative and pro-apoptotic effects of α -Irone on cancer cell lines (e.g., A431 squamous cell carcinoma cells).[6]

1. Cell Culture:

- Culture A431 cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay:

- Seed cells in 96-well plates.
- After 24 hours, treat the cells with varying concentrations of α -Irone (e.g., 0-500 μ M) for 48-72 hours.
- Assess cell viability using a standard method such as the Cyquant cell proliferation assay or MTT assay.[6]

3. Colony Formation Assay:

- Seed a low density of cells in 6-well plates and treat with α -Irone.
- Allow cells to grow for 10-14 days, replacing the media with fresh α -Irone-containing media every 2-3 days.
- Fix and stain the colonies (e.g., with crystal violet) and count them to assess long-term proliferative capacity.[6]

4. Apoptosis Analysis (Western Blot):

- Treat cells with α -Irone for 48 hours.
- Lyse the cells and collect the protein lysate.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, BAX, BCL-2) and signaling proteins (e.g., phospho-LATS, phospho-YAP, phospho-TAZ).[4]
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Safety and Handling

Alpha-Irone is classified as a skin and eye irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.

- **Handling:** Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry, and well-ventilated area in tightly closed containers, protected from light and heat.

- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

Alpha-Irone is a molecule with established applications in the fragrance industry and intriguing, yet underexplored, potential in the pharmaceutical realm. The anti-cancer activity of its close analog, α -ionone, via the Hippo signaling pathway, provides a strong rationale for investigating α -Irone as a potential therapeutic agent. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize, analyze, and evaluate the biological activities of α -Irone. Further studies are warranted to fully elucidate its mechanisms of action and to determine its potential as a lead compound in drug development.

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